molecular formula C17H18N2O5S B4195444 methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate

methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No. B4195444
M. Wt: 362.4 g/mol
InChI Key: NOWLKUGZIJLZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate, also known as MSAB, is a synthetic compound used in scientific research. It is a potent inhibitor of the enzyme HDAC6, which plays a crucial role in the regulation of gene expression and protein degradation. In recent years, MSAB has gained attention for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate exerts its biological effects by inhibiting HDAC6, a class II histone deacetylase that regulates the acetylation status of various proteins involved in cell signaling and protein degradation. By inhibiting HDAC6, methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate increases the acetylation of tubulin, a protein involved in the formation of microtubules that are essential for cell division and migration. This leads to the disruption of the microtubule network, which in turn triggers cell cycle arrest and apoptosis in cancer cells. Additionally, methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate inhibits the aggresome pathway, a cellular mechanism that clears misfolded proteins by sequestering them into aggresomes. This leads to the accumulation of toxic proteins, which in turn triggers cell death in cancer cells and protects neurons from protein misfolding and aggregation.
Biochemical and Physiological Effects:
methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have a wide range of biochemical and physiological effects, including:
- Induction of cell cycle arrest and apoptosis in cancer cells
- Inhibition of tumor growth and metastasis
- Sensitization of cancer cells to chemotherapy and radiation therapy
- Improvement of cognitive function in models of neurodegenerative diseases
- Reduction of neuroinflammation in models of neurodegenerative diseases
- Reduction of inflammation and tissue damage in models of inflammatory bowel disease and rheumatoid arthritis
- Disruption of the microtubule network and inhibition of the aggresome pathway

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has several advantages for lab experiments, including its high potency and selectivity for HDAC6, its ability to penetrate the blood-brain barrier, and its low toxicity in normal cells. However, methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate also has some limitations, including its poor solubility in aqueous solutions, its instability in physiological conditions, and its potential off-target effects on other HDAC isoforms.

Future Directions

There are several future directions for methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate research, including:
- Optimization of methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate analogs with improved potency, solubility, and stability
- Investigation of methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate in combination with other anticancer agents to enhance its efficacy and reduce toxicity
- Identification of biomarkers for patient selection and monitoring of methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate therapy
- Investigation of methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate in other diseases, such as autoimmune disorders and viral infections
- Exploration of the role of HDAC6 in other cellular processes, such as autophagy and immune signaling.

Scientific Research Applications

Methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential anticancer agent. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has also been investigated for its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been shown to improve cognitive function and reduce neuroinflammation. Additionally, methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been studied for its anti-inflammatory properties in models of inflammatory bowel disease and rheumatoid arthritis, where it has been found to reduce inflammation and tissue damage.

properties

IUPAC Name

methyl 3-[[2-(methanesulfonamido)benzoyl]amino]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11-12(17(21)24-2)8-6-10-14(11)18-16(20)13-7-4-5-9-15(13)19-25(3,22)23/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWLKUGZIJLZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-[({2-[(methylsulfonyl)amino]phenyl}carbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate
Reactant of Route 6
methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.